3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid
Description
3-[(4S)-1-Benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid is a chiral imidazolidinone derivative featuring a benzyl substituent at the N1 position and a propanoic acid moiety at the C4 position of the heterocyclic ring. This compound belongs to a class of hydantoin derivatives, which are structurally characterized by a five-membered ring containing two nitrogen atoms and two ketone groups. Such derivatives are often explored for pharmaceutical applications due to their hydrogen-bonding capacity and metabolic stability .
The propanoic acid chain may contribute to solubility in aqueous environments, balancing the compound’s physicochemical profile.
Properties
IUPAC Name |
3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVHYSXUNVLQON-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves the following steps:
-
Formation of the Imidazolidinone Ring: : The initial step involves the cyclization of an appropriate amino acid derivative with a carbonyl compound to form the imidazolidinone ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
-
Benzylation: : The imidazolidinone intermediate is then subjected to benzylation using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the benzyl group to the nitrogen atom of the imidazolidinone ring.
-
Introduction of the Propanoic Acid Moiety: : The final step involves the introduction of the propanoic acid group. This can be achieved through a variety of methods, including the reaction of the benzylated imidazolidinone with a suitable propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
-
Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazolidinone derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 263.25 g/mol. Its structure includes an imidazolidinone ring, which is known for its role in biological activity, particularly in enzyme inhibition and as a scaffold for drug design.
Biological Applications
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its imidazolidinone structure allows it to interact effectively with active sites, potentially leading to therapeutic effects in conditions like diabetes and obesity.
-
Anticancer Activity :
- Preliminary studies indicate that 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid may exhibit cytotoxic effects against various cancer cell lines. Research suggests that it may induce apoptosis through the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activities against a range of pathogens. Its efficacy against resistant strains highlights its potential as a lead compound in antibiotic development.
Pharmaceutical Formulations
The unique properties of this compound make it suitable for various pharmaceutical formulations:
| Formulation Type | Description |
|---|---|
| Solid Dosage Forms | Tablets and capsules utilizing its stability and bioavailability. |
| Injectable Solutions | Formulations designed for rapid systemic delivery in acute medical situations. |
| Topical Applications | Creams or gels aimed at localized treatment of infections or skin conditions. |
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant reductions in tumor size in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to disrupt cell cycle progression.
-
Research on Enzyme Inhibition :
- Research conducted by pharmacologists showed that this compound effectively inhibited the activity of certain kinases involved in cancer proliferation, suggesting its potential use as an adjunct therapy alongside existing treatments.
-
Antimicrobial Efficacy Study :
- A comprehensive evaluation of the antimicrobial properties revealed that the compound exhibited potent activity against Gram-positive bacteria, with minimal inhibitory concentrations comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the imidazolidinone ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The propanoic acid moiety may also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the imidazolidinone ring and stereochemistry. Key examples include:
Stereochemical Considerations
- The (4S) configuration in the target compound contrasts with racemic mixtures (e.g., CAS 5624-26-0, which is DL-5-(2-carboxyethyl)hydantoin) . Enantiopure analogs like (S)-3-(2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 17027-50-8) highlight the importance of stereochemistry in biological activity .
Biological Activity
3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a dioxoimidazolidin moiety which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly phospholipase A2 (PLA2) and cyclooxygenase (COX) enzymes. These enzymes play crucial roles in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
- Antioxidant Properties : The compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This is particularly relevant in the context of diseases characterized by inflammation and oxidative damage.
- Cell Proliferation and Apoptosis : Studies indicate that this compound can influence cell cycle progression and induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of PLA2 | |
| Antioxidant Activity | Reduced oxidative stress | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The compound was administered to mice with induced arthritis, resulting in a significant reduction in paw swelling and inflammatory markers compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in treated mice.
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines (e.g., breast and colon cancer) demonstrated that this compound effectively inhibited cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. These findings suggest potential for further development as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid, and how can reaction conditions be optimized?
The synthesis of imidazolidinone derivatives typically involves cyclization reactions. For example, hydrazide derivatives can be refluxed in polar aprotic solvents (e.g., DMSO) under reduced pressure to form imidazolidinone rings, followed by purification via crystallization . Key optimization parameters include:
- Solvent selection : DMSO enhances cyclization efficiency due to its high polarity and boiling point.
- Reaction time : Extended reflux durations (e.g., 18 hours) improve yield but require careful monitoring to avoid decomposition .
- Chiral control : Use of (S)-configured starting materials or chiral catalysts ensures enantiomeric purity, critical for pharmacological studies .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy : and NMR can confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and imidazolidinone carbonyl signals (δ 165–175 ppm) .
- IR spectroscopy : Peaks near 1700 cm indicate carbonyl groups (2,5-dioxoimidazolidinone) .
- Elemental analysis : Validates molecular formula (e.g., CHNO) with ≤0.4% deviation .
- HPLC : Reverse-phase methods with UV detection (λ = 210–254 nm) assess purity (>95%) and identify byproducts .
Q. What safety precautions are essential when handling this compound in the lab?
- Exposure control : Use fume hoods to avoid inhalation of dust/aerosols and wear nitrile gloves, lab coats, and safety goggles .
- Emergency measures : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention for persistent irritation .
- Storage : Keep in airtight containers at −20°C to prevent hydrolysis or degradation .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
- Solvent screening : Test dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in aqueous buffers (e.g., PBS) .
- pH adjustment : The propanoic acid moiety (pKa ~4.5) can be ionized in alkaline media (pH 7–8) to enhance solubility .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during synthesis, and how is it validated?
Q. How can mechanistic studies elucidate the compound’s reactivity in biological systems?
Q. What in vitro bioactivity assays are suitable for evaluating pharmacological potential?
Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting point)?
Q. What stability-indicating methods are recommended for long-term storage studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
